molecular formula C10H12BrF2N B1529007 5-bromo-N,N-diethyl-2,3-difluoroaniline CAS No. 1704068-49-4

5-bromo-N,N-diethyl-2,3-difluoroaniline

Cat. No. B1529007
CAS RN: 1704068-49-4
M. Wt: 264.11 g/mol
InChI Key: IQIXNGPLEXYMQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N,N-diethyl-2,3-difluoroaniline is a chemical compound with the molecular formula C10H12BrF2N . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 5-bromo-N,N-diethyl-2,3-difluoroaniline consists of a bromine atom and two fluorine atoms attached to a benzene ring, with an amine group that has two ethyl groups .


Physical And Chemical Properties Analysis

5-bromo-N,N-diethyl-2,3-difluoroaniline is a solid compound . The molecular weight of this compound is 264.11 .

Scientific Research Applications

Organic Synthesis Applications

Research has explored the use of haloanilines, which include compounds structurally related to 5-bromo-N,N-diethyl-2,3-difluoroaniline, as intermediates in the synthesis of complex organic molecules. For example, haloanilines have been investigated for their nephrotoxic effects in vitro, highlighting their relevance in studying chemical toxicity and safety in drug development processes (Hong et al., 2000). Additionally, efficient methodologies for introducing substituents selectively at specific positions of α-amino acids using haloaniline derivatives have been developed, demonstrating their utility in the synthesis of modified amino acids (Reddy et al., 2006).

Medicinal Chemistry and Drug Discovery

In the realm of drug discovery, research into the "beyond rule of 5" (bRo5) chemical space, which includes molecules like 5-bromo-N,N-diethyl-2,3-difluoroaniline, has shown potential in targeting difficult-to-drug targets. These studies offer insights into designing compounds with acceptable oral pharmacokinetics for targets previously considered undruggable (DeGoey et al., 2017).

Mechanism of Action

The mechanism of action of 5-bromo-N,N-diethyl-2,3-difluoroaniline is not clear as it is primarily used for research and development purposes .

Safety and Hazards

This compound is considered hazardous. It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

As 5-bromo-N,N-diethyl-2,3-difluoroaniline is used for research and development purposes , its future directions would likely depend on the results of this research. It could potentially be used in the synthesis of other compounds or in various chemical reactions.

properties

IUPAC Name

5-bromo-N,N-diethyl-2,3-difluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrF2N/c1-3-14(4-2)9-6-7(11)5-8(12)10(9)13/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQIXNGPLEXYMQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C(=CC(=C1)Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N,N-diethyl-2,3-difluoroaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-N,N-diethyl-2,3-difluoroaniline
Reactant of Route 2
Reactant of Route 2
5-bromo-N,N-diethyl-2,3-difluoroaniline
Reactant of Route 3
Reactant of Route 3
5-bromo-N,N-diethyl-2,3-difluoroaniline
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
5-bromo-N,N-diethyl-2,3-difluoroaniline
Reactant of Route 5
Reactant of Route 5
5-bromo-N,N-diethyl-2,3-difluoroaniline
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
5-bromo-N,N-diethyl-2,3-difluoroaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.